

Myristicin: A Comprehensive Technical Guide on its Chemical Structure and Physical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristicin is a naturally occurring phenylpropene, a class of organic compounds characterized by a phenyl group attached to a three-carbon propylene chain.[1] It is a significant constituent of the essential oil of nutmeg (Myristica fragrans) and is also found in other plants such as dill, parsley, and celery.[1][2] While it contributes to the aromatic profile of these spices, myristicin is also recognized for its psychoactive properties at high doses and has been the subject of extensive research for its various biological activities, including potential anticancer, anti-inflammatory, and antimicrobial effects.[3][4] This guide provides a detailed overview of the chemical structure and physical properties of myristicin, along with relevant experimental methodologies and an exploration of its metabolic pathways.

Chemical Structure

Myristicin is chemically known as 4-methoxy-6-(prop-2-enyl)-1,3-benzodioxole. Its structure features a benzene ring substituted with a methoxy group, an allyl group, and a methylenedioxy group, the latter forming a 1,3-benzodioxole ring system. This unique combination of functional groups is crucial for its biological activity.

The key structural identifiers for **myristicin** are summarized in the table below.



Identifier	Value	
IUPAC Name	4-methoxy-6-prop-2-enyl-1,3-benzodioxole	
CAS Number	607-91-0	
Molecular Formula	C11H12O3	
Molecular Weight	192.21 g/mol	
Canonical SMILES	COC1=CC(=CC2=C1OCO2)CC=C	
InChI	InChI=1S/C11H12O3/c1-3-4-8-5-9(12-2)11- 10(6-8)13-7-14-11/h3,5-6H,1,4,7H2,2H3	
InChlKey	BNWJOHGLIBDBOB-UHFFFAOYSA-N	

Physical and Chemical Properties

Myristicin is a colorless to pale yellow, volatile, and fragrant oil. Its physical and chemical properties are detailed in the following table, providing essential data for handling, formulation, and experimental design.



Property	Value	Source(s)
Physical State	Colorless to pale yellow liquid/oil	
Melting Point	< -20 °C	-
Boiling Point	276.5 °C (at 760 mmHg)	-
171.0 - 173.0 °C (at 40 mmHg)		-
149.5 °C (at 15 mmHg)	-	
95.0 - 97.0 °C (at 0.2 mmHg)	-	
Density	1.1416 g/cm³ (at 20 °C)	-
Refractive Index	1.5403 (at 20 °C/D)	-
Vapor Pressure	0.00646 mmHg (at 25 °C)	
Solubility	Insoluble in water	-
Slightly soluble in ethanol		-
Soluble in benzene, ether, DMSO, and DMF	-	
XLogP	2.9	_

Experimental Protocols

The isolation, purification, and characterization of **myristicin** involve a series of standard and advanced laboratory techniques. Below are outlines of common experimental protocols.

Isolation by Distillation

Fractional distillation under reduced pressure is a common method to isolate **myristicin** from nutmeg essential oil, taking advantage of its specific boiling point.

- Objective: To separate myristicin from other volatile components of nutmeg oil.
- Apparatus: A fractional distillation setup with a vacuum pump.



Procedure Outline:

- Nutmeg oil is placed in a round-bottom flask.
- The system is subjected to a reduced pressure (e.g., 0.2 to 15 mmHg) to lower the boiling points of the components and prevent thermal decomposition.
- The temperature is gradually increased. Fractions are collected at different temperature ranges.
- The fraction collected at the boiling point of myristicin under the applied pressure (e.g., 149.5 °C at 15 mmHg) will be enriched with the compound.
- The purity of the collected fraction is then assessed using analytical techniques like GC-MS.

Purification and Analysis by Chromatography

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the purification and quantitative analysis of **myristicin**.

- Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis:
 - Objective: To identify and quantify myristicin in a sample.
 - Typical Column: A non-polar capillary column (e.g., ZB5-MS).
 - Carrier Gas: Helium.
 - Temperature Program: An initial temperature of around 50°C, held for a minute, followed by a ramp up to 250°C at a rate of 6°C/min is a representative program.
 - Injection: A small volume (e.g., 1 μL) of the sample, dissolved in a suitable solvent like hexane, is injected.
 - Detection: A mass spectrometer is used as the detector, operating in electron ionization
 (EI) mode. The resulting mass spectrum of myristicin can be compared to library spectra for confirmation.



- High-Performance Liquid Chromatography (HPLC) for Purification:
 - Objective: To isolate pure myristicin from a mixture.
 - Stationary Phase: A silica-based column is commonly used.
 - Mobile Phase: A mixture of solvents, the composition of which is optimized to achieve the best separation.
 - Detection: A UV detector set to a wavelength where myristicin absorbs strongly (e.g., around 285 nm) can be used to monitor the elution.

Structural Elucidation by Spectroscopy

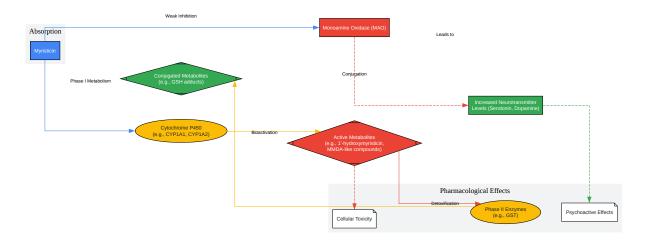
The precise chemical structure of **myristicin** is confirmed using various spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity. The spectrum of **myristicin** shows characteristic signals for the allyl, methoxy, and aromatic protons.
 - 13C NMR: Reveals the number and types of carbon atoms in the molecule.
 - Sample Preparation: A small amount of purified myristicin is dissolved in a deuterated solvent (e.g., CDCl₃) for analysis.
- Infrared (IR) Spectroscopy:
 - Objective: To identify the functional groups present in the molecule.
 - Procedure: The IR spectrum of a thin film of liquid myristicin is recorded. The spectrum
 will show characteristic absorption bands for the C-H bonds of the aromatic ring and alkyl
 groups, the C=C bond of the allyl group, and the C-O bonds of the ether and
 methylenedioxy groups.

Signaling Pathways and Metabolic Fate



Myristicin undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. It is known to both induce and inhibit certain CYP isozymes, which can lead to drug interactions. **Myristicin** is also a weak inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters like serotonin and dopamine, which may contribute to its psychoactive effects.



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Caption: Metabolic pathway of **myristicin** and its interaction with key enzymes.



The diagram above illustrates the biotransformation of **myristicin**. In Phase I metabolism, cytochrome P450 enzymes convert **myristicin** into active metabolites, some of which may be responsible for its toxicity. These metabolites can then undergo Phase II conjugation reactions, for example with glutathione (GSH), to form water-soluble conjugates that are readily excreted. **Myristicin**'s weak inhibition of MAO can lead to an increase in the levels of certain neurotransmitters, contributing to its psychoactive effects.

Caption: Experimental workflow for the isolation and analysis of myristicin.

This workflow diagram outlines the typical steps involved in obtaining pure **myristicin** from its natural source for research purposes. The process begins with the extraction of the essential oil, followed by purification steps like fractional distillation and chromatography. Finally, spectroscopic methods are employed to confirm the identity and structure of the isolated compound.

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